molecular formula C22H17N3O4 B10925594 6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925594
M. Wt: 387.4 g/mol
InChI Key: ABUHMPKPYKQHNO-UHFFFAOYSA-N
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Description

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a methyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-BENZO[1,3]DIOXOL-5-YL-3-METHYL-ISOXAZOLE: Shares the benzodioxole and isoxazole moieties but lacks the pyridine ring.

    3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLE: Similar structure but without the benzodioxole moiety.

Uniqueness

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H17N3O4/c1-12-3-6-15(7-4-12)23-21(26)16-10-17(24-22-20(16)13(2)25-29-22)14-5-8-18-19(9-14)28-11-27-18/h3-10H,11H2,1-2H3,(H,23,26)

InChI Key

ABUHMPKPYKQHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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